molecular formula C8H5F3N2OS B6182136 3-methanesulfinyl-5-(trifluoromethyl)pyridine-2-carbonitrile CAS No. 2731009-32-6

3-methanesulfinyl-5-(trifluoromethyl)pyridine-2-carbonitrile

Cat. No.: B6182136
CAS No.: 2731009-32-6
M. Wt: 234.2
InChI Key:
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Description

3-methanesulfinyl-5-(trifluoromethyl)pyridine-2-carbonitrile is a chemical compound known for its exceptional thermal and chemical stability, as well as high water solubility. These properties make it an attractive compound for a wide range of applications in scientific and industrial fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methanesulfinyl-5-(trifluoromethyl)pyridine-2-carbonitrile involves several steps. One common method includes the reaction of 3-chloro-5-(trifluoromethyl)pyridine-2-carbonitrile with methanesulfinyl chloride under controlled conditions . The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

3-methanesulfinyl-5-(trifluoromethyl)pyridine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .

Major Products Formed

Scientific Research Applications

3-methanesulfinyl-5-(trifluoromethyl)pyridine-2-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its stability and reactivity.

Mechanism of Action

The mechanism by which 3-methanesulfinyl-5-(trifluoromethyl)pyridine-2-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-methanesulfinyl-5-(trifluoromethyl)pyridine-2-carbonitrile include:

  • 3-methanesulfonyl-5-(trifluoromethyl)pyridine-2-carbonitrile
  • 2,3-dichloro-5-(trifluoromethyl)pyridine

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of thermal and chemical stability, high water solubility, and versatile reactivity. These properties make it particularly valuable in applications where stability and reactivity are crucial .

Properties

CAS No.

2731009-32-6

Molecular Formula

C8H5F3N2OS

Molecular Weight

234.2

Purity

95

Origin of Product

United States

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